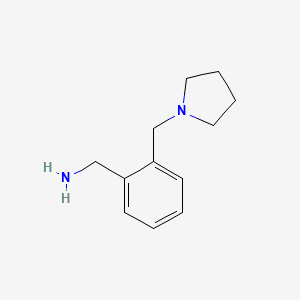

2-Pyrrolidin-1-ylmethyl-benzylamine

Description

Structural Significance of the Pyrrolidinylmethyl-benzylamine Moiety

The pyrrolidinylmethyl-benzylamine moiety is characterized by the fusion of a flexible five-membered pyrrolidine (B122466) ring and a benzylamine (B48309) group. This combination has several implications for its chemical and biological properties. The pyrrolidine ring, being non-planar, allows for a three-dimensional exploration of chemical space, which is a desirable trait in drug design. scispace.com Its saturated nature provides sp3-hybridized carbons that can be stereochemically defined, influencing the molecule's interaction with biological targets. researchgate.net

The presence of both a tertiary amine within the pyrrolidine ring and a primary amine in the benzylamine portion of the molecule provides multiple sites for chemical modification and interaction. These basic nitrogen atoms can act as hydrogen bond acceptors and are often crucial for the binding of molecules to enzymes and receptors.

The benzyl (B1604629) group, attached to the aminomethyl fragment, adds aromaticity and lipophilicity to the structure. This can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The relative orientation of the pyrrolidinylmethyl group on the benzene (B151609) ring is a key structural feature that can be varied to fine-tune its biological activity.

Foundational Aspects and Research Landscape

Research into compounds containing the pyrrolidine scaffold is extensive, driven by their presence in numerous natural products and FDA-approved drugs. scispace.com The pyrrolidinylmethyl-benzylamine core, while more specific, falls within this broad and active area of research.

Synthetic approaches to related structures often involve the reaction of benzylamines with appropriate precursors to form the pyrrolidine ring or the modification of a pre-existing pyrrolidine structure. scispace.commdpi.com For instance, methods like the 1,3-anionic cycloaddition of Schiff bases derived from benzylamine have been used to synthesize pyrrolidine rings. scispace.com Another approach involves the lactamization of γ-butyrolactone with primary amines to produce pyrrolidin-2-one derivatives, which can then be further modified. researchgate.net

The research landscape for molecules containing the pyrrolidinylmethyl-benzylamine moiety is diverse, with studies exploring their potential in various therapeutic areas. Research on related pyrrolidine derivatives has shown activities such as antibacterial, anti-inflammatory, and enzyme inhibition. nih.govnih.gov For example, structure-activity relationship (SAR) studies on pyrrolidine pentamine derivatives have been conducted to develop inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance. nih.govnih.gov These studies highlight the importance of the substituents on the pyrrolidine and phenyl rings for biological activity.

While specific research on 2-Pyrrolidin-1-ylmethyl-benzylamine is not extensively documented in publicly available literature, the foundational knowledge of the pyrrolidinylmethyl-benzylamine moiety suggests its potential as a scaffold for the design of novel bioactive compounds. Further investigation into its synthesis, chemical properties, and biological activities is warranted to fully understand its potential contributions to chemical and medicinal science.

Structure

3D Structure

Properties

IUPAC Name |

[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-9-11-5-1-2-6-12(11)10-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLJBOBCXOAAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-77-1 | |

| Record name | [2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyrrolidin 1 Ylmethyl Benzylamine and Its Analogues

Direct Synthetic Routes to Substituted Benzylamines

The direct synthesis of substituted benzylamines often involves the introduction of an amino or aminomethyl group onto a pre-functionalized benzene (B151609) ring. One common approach is the lithiation of substituted benzylamines. For instance, N'-benzyl-N,N-dimethylureas and N-(4-substituted benzyl)pivalamides can be directly lithiated at the 2-position using t-butyllithium at low temperatures. These organolithium intermediates can then react with various electrophiles to yield 2-substituted benzylamine (B48309) derivatives in high yields. researchgate.net The position of lithiation is influenced by the nature and position of substituents on the benzene ring. researchgate.net

Another direct method involves the biocatalytic synthesis of substituted benzylamines. Enzymes such as putrescine transaminase from Pseudomonas putida can mediate the amination of a range of aromatic aldehydes and ketones, leading to the formation of the corresponding benzylamines with high conversions. researchgate.net This enzymatic approach offers a green alternative to traditional chemical methods.

Furthermore, a new synthetic route to substituted aromatic groups can be developed from 2-nitrobenzyl alcohol. This method involves the reduction of the nitro group to an amine, followed by acetylation and subsequent reaction with an appropriate aniline (B41778) via reductive amination to produce the final substituted benzylamine compound. nih.gov

Multicomponent Reaction Strategies for Pyrrolidine (B122466) Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules, such as those containing pyrrolidine scaffolds, in a single step from three or more starting materials. nih.govtandfonline.comresearchgate.net These reactions are atom-economical and can generate molecular diversity with ease. rug.nl

One notable MCR is the isocyanide-based reaction, which can be used for the direct construction of imino-pyrrolidine-thione scaffolds through the coupling of isocyanides, heterocyclic thiols, and gem-dicyano olefins. acs.org Another approach involves the diastereoselective synthesis of highly substituted pyrrolidines through a one-pot asymmetric MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This reaction can create up to three stereogenic centers in a single operation. nih.gov

The synthesis of pyrrolidine derivatives can also be achieved via a one-pot three-component cascade reaction involving a 1,3-dipolar cycloaddition. tandfonline.com For example, the reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) in the presence of a catalyst can yield pyrrolidine-2-carboxylates. tandfonline.com Microwave irradiation has also been employed to accelerate the synthesis of pyrrolidine-based heterocyclic compounds via MCRs. tandfonline.com

| Multicomponent Reaction for Pyrrolidine Scaffolds | Starting Materials | Key Features | Reference |

| Imino-pyrrolidine-thione Synthesis | Isocyanides, heterocyclic thiols, gem-dicyano olefins | Smiles rearrangement followed by intramolecular cyclization. | acs.org |

| Asymmetric Pyrrolidine Synthesis | Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagent | Diastereoselective, creates up to three stereocenters. | nih.gov |

| Pyrrolidine-2-carboxylate Synthesis | Aldehydes, amino acid esters, chalcones | One-pot reaction, can be catalyzed by iodine. | tandfonline.com |

Reductive Amination Approaches to Benzylamine Derivatives

Reductive amination is a cornerstone of amine synthesis and a highly effective method for preparing benzylamine derivatives. The process involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com For the synthesis of benzylamines, benzaldehyde (B42025) or its derivatives are common starting materials.

The reaction can be carried out directly, where the carbonyl compound, amine, and reducing agent are mixed together, or indirectly, where the imine is formed first and then reduced. ias.ac.in Sodium borohydride (B1222165) is a commonly used reducing agent for the indirect method. ias.ac.in A significant advantage of reductive amination is its ability to control the degree of alkylation, thus avoiding the formation of over-alkylated byproducts that can occur with direct alkylation methods. masterorganicchemistry.com

Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), which can selectively reduce imines in the presence of aldehydes, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over metals like palladium or nickel is also a viable reduction method. pearson.com The choice of catalyst and reaction conditions can influence the product yield and selectivity. For instance, in a slurry reactor, Raney Ni has been shown to be an effective catalyst for the reductive amination of benzaldehyde to benzylamine, though byproducts can form. researchgate.net

| Reductive Amination Approach | Starting Materials | Reducing Agent/Catalyst | Key Features | Reference |

| Indirect Reductive Amination | Aromatic aldehydes, aqueous ammonia | Sodium borohydride | Forms a mixture of primary and secondary benzylamines. | ias.ac.in |

| Selective Imine Reduction | Aldehyde/ketone, amine | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines over aldehydes. | masterorganicchemistry.com |

| Catalytic Reductive Amination | Benzaldehyde, ammonia | Raney Ni | Slurry reactor conditions can be optimized to maximize benzylamine yield. | researchgate.net |

Applications of Donor-Acceptor Cyclopropanes in Pyrrolidine-Benzylamine Synthesis

Donor-acceptor (DA) cyclopropanes are versatile three-carbon building blocks in organic synthesis due to the combined effects of ring strain and vicinal electron-donating and electron-withdrawing groups. caltech.eduresearchgate.net These features facilitate ring-opening reactions under mild conditions, typically with a Lewis acid, to form 1,3-dipoles that can participate in various transformations, including cycloadditions. caltech.edu

A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones, which can be precursors to pyrrolidine derivatives, involves the reaction of DA cyclopropanes with primary amines like anilines and benzylamines. mdpi.comnih.gov This method proceeds through a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) by the amine to form a γ-amino ester, which then undergoes in situ lactamization. mdpi.comnih.gov A variety of substituted anilines, benzylamines, and other primary amines, as well as a range of DA cyclopropanes, are compatible with this transformation. mdpi.comnih.gov

The reactivity of the amine plays a role in the reaction conditions. For example, the higher nucleophilicity of benzylamines compared to anilines allows for the direct synthesis of pyrrolidones in good yields by refluxing with DA cyclopropanes in the presence of a nickel catalyst. mdpi.com Chiral, non-racemic DA cyclopropanes can be used with achiral catalysts to construct chiral pyrrolidines, offering a powerful tool for asymmetric synthesis. researchgate.net

1,3-Dipolar Cycloaddition for Pyrrolidinylmethyl-Containing Compounds

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and highly convergent method for the synthesis of the pyrrolidine ring system, often with excellent control over stereochemistry. rsc.orgnih.gov This reaction involves the [3+2] cycloaddition of an azomethine ylide, which acts as the 1,3-dipole, with a dipolarophile, typically an alkene or alkyne, to generate a five-membered heterocyclic ring. nih.gov This method can create multiple stereocenters in a single step. nih.gov

Azomethine ylides can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or ketone. For instance, the reaction of isatin (B1672199) and sarcosine (B1681465) can generate an azomethine ylide that subsequently reacts with a dipolarophile to form spiro-pyrrolidine compounds. tandfonline.com The use of chiral catalysts can render these cycloadditions enantioselective, providing access to optically active pyrrolidine derivatives. rsc.org

This methodology is highly versatile, and a wide range of dipolarophiles can be employed, leading to a diverse array of substituted pyrrolidines. mdpi.com For example, the reaction of an azomethine ylide with a 1,4-enedione derivative can proceed smoothly to furnish highly functionalized pyrrolidinyl spirooxindoles in high yields and with excellent diastereoselectivity. mdpi.com The regioselectivity of the cycloaddition can sometimes be controlled by the nature of the dipolarophile. mdpi.com

Catalytic Synthetic Pathways for Pyrrolidine-Benzylamine Derivatives

Catalysis plays a pivotal role in many of the synthetic strategies for preparing pyrrolidine-benzylamine derivatives, enhancing efficiency, selectivity, and the development of more sustainable processes. Both metal-based and organocatalytic systems have been successfully employed.

In the context of reductive amination, copper and gold catalysts have been utilized for the tandem dehydrogenation/amination/reduction of benzyl (B1604629) alcohol to benzylamine. hw.ac.uk The addition of a gold catalyst can switch the selectivity of the reaction, favoring the formation of the desired primary amine. hw.ac.uk For the synthesis of chiral pyrrolidines, a one-pot photoenzymatic route has been developed that combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step, catalyzed by amine transaminases or ketoreductases, respectively. nih.gov

Copper-catalyzed enantioselective aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines provide a route to chiral secondary benzylamines with excellent enantioselectivities. nih.gov Furthermore, chiral iridacycle complexes have been shown to catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to produce a wide range of enantioenriched pyrrolidines. organic-chemistry.org

Stereoselective Synthetic Pathways for Related Compounds

The synthesis of enantiomerically pure compounds is of paramount importance, and numerous stereoselective methods have been developed for the synthesis of pyrrolidine-containing molecules. mdpi.comnih.govresearchgate.net These methods can be broadly classified into two groups: those that start with a chiral precursor, such as proline or 4-hydroxyproline, and those that involve the stereoselective cyclization of an acyclic starting material. mdpi.comresearchgate.net

The use of chiral N-tert-butanesulfinyl imines as electron-withdrawing groups in 1-azadienes enables the highly diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. acs.org The chiral sulfinyl group effectively directs the stereochemical outcome of the reaction.

Advanced Characterization and Analytical Research Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound like 2-Pyrrolidin-1-ylmethyl-benzylamine, both ¹H and ¹³C NMR would provide critical data.

In the ¹H NMR spectrum of a similar compound, 1-phenylpyrrolidine, the protons on the pyrrolidine (B122466) ring would exhibit characteristic shifts. The diastereotopic nature of the β-hydrogens on the pyrrolidine ring, due to the influence of the bulky substituent, can lead to complex splitting patterns, often an AA'BB' system. researchgate.net The protons of the benzyl (B1604629) group and the pyrrolidine ring would appear in distinct regions of the spectrum, with their chemical shifts and coupling constants providing information about their connectivity. For instance, the methylene (B1212753) protons of the benzyl group would likely appear as a singlet, while the aromatic protons would show a complex multiplet pattern depending on the substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for a this compound Analog (Data based on structurally similar compounds)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.40 | Multiplet |

| Benzyl-CH₂ | ~3.60 | Singlet |

| Pyrrolidine-H (α to N) | 2.50 - 2.70 | Multiplet |

| Pyrrolidine-H (β to N) | 1.80 - 2.00 | Multiplet |

This is an interactive data table. You can sort and filter the data.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be common ionization techniques.

Under EI-MS, the molecule would undergo fragmentation, producing a characteristic pattern. Key fragments would likely include the benzyl cation (m/z 91) and fragments corresponding to the pyrrolidine ring. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. For instance, in the MS/MS spectrum of 1-phenylpyrrolidine, a precursor ion of [M+H]⁺ at m/z 148.1121 is observed. nih.gov This technique is particularly useful for distinguishing between isomers and for identifying specific substructures within a molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C-N stretching vibration of the amine and the pyrrolidine ring would also be present, typically in the fingerprint region between 1300 and 1000 cm⁻¹. The absence of a strong, broad absorption in the 3300-3500 cm⁻¹ region would indicate that the secondary amine is not a primary amine. In a study of neutral pyrrolidine, the CH stretching vibration bands were found to be redshifted. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for a this compound Analog (Data based on general spectroscopic principles and related compounds)

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Weak |

| C-N Stretch | 1300 - 1000 | Medium |

This is an interactive data table. You can sort and filter the data.

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are essential for separating the target compound from a mixture and for its quantification. The choice of technique depends on the volatility and polarity of the analyte.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile compounds like this compound in complex matrices. Derivatization is often employed to enhance the chromatographic and mass spectrometric properties of amines.

For instance, derivatization with benzoyl chloride can improve the retention of polar analytes on reversed-phase columns and enhance their ionization efficiency in the mass spectrometer. chromatographyonline.com In the analysis of biogenic amines, including benzylamine (B48309), a method using benzoyl chloride derivatization followed by LC-MS/MS analysis was developed, showing good linearity and recovery. nih.gov An API 4000 tandem mass spectrometer operating in positive ion mode with an electrospray ionization source is often used as the detector. nih.gov This approach allows for the sensitive and robust quantification of amine conjugates in various samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and improve its chromatographic peak shape.

The analysis of pyrrolidine derivatives by GC-MS is well-established. researchgate.net In the context of synthetic analysis, GC-MS can be used to monitor the progress of a reaction, identify byproducts, and assess the purity of the final product. The mass spectrometer provides definitive identification of the eluting peaks based on their mass spectra. Studies have shown the use of GC-MS for the analysis of pyrrolidone derivatives in various matrices. researchgate.netnih.govnih.govmdma.ch

X-ray Crystallography for Three-Dimensional Structural Determination

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature. While the synthesis and properties of related compounds featuring pyrrolidine and benzylamine cores have been investigated, the specific crystallographic data for this compound, which would include its crystal system, space group, unit cell dimensions, and atomic coordinates, remains to be determined and published.

The determination of a molecule's three-dimensional structure through X-ray crystallography is a pivotal step in understanding its steric and electronic properties, which in turn influence its chemical reactivity and potential applications. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

For structurally analogous compounds, such as N,N-bis(2-quinolinylmethyl)benzylamine, crystallographic studies have been successfully conducted. mdpi.comresearchgate.net For instance, N,N-bis(2-quinolinylmethyl)benzylamine was found to crystallize in the triclinic P-1 space group. mdpi.comresearchgate.net Such studies on related molecules can offer insights into the potential conformations and intermolecular interactions that might be expected for this compound. However, direct extrapolation of crystallographic data is not feasible due to the unique electronic and steric contributions of the pyrrolidinyl and benzyl moieties in the target compound.

Future research involving the successful growth of a suitable single crystal of this compound and its subsequent analysis by X-ray diffraction would be necessary to fully elucidate its solid-state structure. Such a study would provide invaluable data, including precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous conformational picture of the molecule.

Reactivity Profiles and Mechanistic Studies

Amine Reactivity in Conjugation and Derivatization

The chemical structure of 2-Pyrrolidin-1-ylmethyl-benzylamine incorporates both a primary and a tertiary amine, each exhibiting distinct reactivity. The primary benzylic amine is a key functional group, rendering the molecule nucleophilic. This primary amine can readily participate in N-alkylation reactions with alkyl halides. However, such direct alkylations of primary amines can sometimes lead to multiple alkylations, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu It also reacts with acyl chlorides, such as acetyl chloride, to form stable amide derivatives like N-benzylacetamide. wikipedia.org

The reactivity of the primary amine allows for its use as a masked source of ammonia, where the benzyl (B1604629) group can be removed via hydrogenolysis after N-alkylation. wikipedia.org This amine group also enables the molecule to act as a synthon in the preparation of more complex heterocyclic structures. For instance, benzylamines are used in the synthesis of isoquinolines through reactions like the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. wikipedia.org

Derivatization of the primary amine is a common strategy for chemical analysis. Chiral derivatization reagents, such as (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ), can be used to label chiral amines like this compound. This process creates diastereomers that can be separated and detected with high sensitivity using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which is particularly useful for chiral metabolite analysis. nih.gov

The tertiary amine, part of the pyrrolidine (B122466) ring, is generally less nucleophilic than the primary amine due to steric hindrance. Its reactivity is typically limited to protonation to form ammonium salts or coordination to Lewis acids.

Collision-Induced Dissociation (CID) Mechanisms in Mass Spectrometry

Collision-Induced Dissociation (CID) is a mass spectrometry technique used to fragment ions and elucidate their structure. wikipedia.org For protonated benzylamines, CID mass spectra reveal characteristic fragmentation pathways. nih.govresearchgate.net A common fragmentation mechanism involves the initial elongation and cleavage of the C-N bond, forming an ion/neutral complex consisting of a benzyl cation and an amine molecule. nih.gov

This complex can then undergo several transformations:

Direct Dissociation: This leads to the formation of the stable benzyl cation, observed at a mass-to-charge ratio (m/z) of 91. nih.gov

Intra-complex Electrophilic Attack: The benzyl cation can attack the phenyl ring of the neutral amine within the complex. This can lead to the elimination of ammonia, forming a benzylbenzyl cation at m/z 181. Deuterium labeling studies have confirmed that the proton transferred to the nitrogen for this elimination originates from the ortho positions of the phenyl ring. nih.govresearchgate.net

Hydride Abstraction: The benzyl cation can abstract a hydride from the methylene (B1212753) group of the neutral benzylamine (B48309), resulting in the formation of toluene (B28343) and a substituted immonium ion. nih.gov

For this compound, protonation would likely occur at the more basic primary amine. Upon CID, one would expect to see the characteristic benzyl cation at m/z 91. However, the ortho-pyrrolidinylmethyl substituent introduces alternative fragmentation pathways. These could include the loss of the pyrrolidine ring or cleavage of the bond between the benzyl ring and the methylene group of the substituent, leading to a complex fragmentation pattern. The presence of the pyrrolidine moiety can be a diagnostic feature in its mass spectrum.

Table 1: Common Fragment Ions in the Mass Spectra of Protonated Benzylamines

| Fragment Description | Typical m/z | Mechanism Reference |

| Benzyl Cation | 91 | nih.gov |

| Benzylbenzyl Cation | 181 | nih.govresearchgate.net |

This table is generated based on general fragmentation patterns of benzylamines and may not represent all possible fragments for the specific title compound.

Cycloaddition Reaction Mechanism Elucidation

While specific cycloaddition studies on this compound are not prevalent, its structural motifs suggest potential reactivity in such reactions. The primary amine can be converted into an imine, which can then participate in cycloadditions. For example, N-sulfonylimines have been shown to undergo photosensitized [4+2] and [2+2] cycloaddition reactions to form complex polycyclic scaffolds and azetidine (B1206935) derivatives, respectively. nih.gov A similar strategy could theoretically be applied by first converting the primary amine of the title compound into an N-sulfonylimine.

Another potential pathway involves the formation of azomethine ylides. The reaction of an aldehyde with a secondary amino acid, such as proline (which contains a pyrrolidine ring), can generate an azomethine ylide. mdpi.com These ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, like electron-deficient alkenes, to produce pyrrolidine-containing heterocyclic compounds. mdpi.com It is conceivable that a derivative of this compound could be designed to form an azomethine ylide and subsequently participate in either intermolecular or intramolecular cycloaddition reactions.

Intramolecular Cyclization Pathways

The structure of this compound is amenable to various intramolecular cyclization reactions, typically after some chemical modification. Research on related compounds provides insight into potential pathways.

For instance, studies on 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines have shown that they undergo intramolecular cyclization in strong acids like triflic acid. researchgate.net This reaction proceeds through the formation of an electrophilic intermediate that is attacked by the tethered phenyl ring. A suitably functionalized derivative of this compound could potentially undergo a similar acid-catalyzed cyclization.

Another relevant transformation is the intramolecular redox cyclization observed in the reaction between 2-nitrobenzyl alcohol and benzylamine, which proceeds without a metal catalyst to form cinnolines. rsc.org This reaction involves a key intramolecular redox step, condensation, and subsequent cyclization and aromatization. The formation of a 2-nitrosobenzaldehyde intermediate is crucial. rsc.org This suggests that if the benzylamine moiety of the title compound were to react with a properly positioned nitro group on an aromatic ring, a similar intramolecular redox cyclization could be a viable pathway to form novel heterocyclic systems. Furthermore, donor-acceptor cyclopropanes can react with benzylamines in a process that leads to 1,5-substituted pyrrolidin-2-ones, which can then be used in subsequent reactions to form polycyclic compounds. nih.gov

Influence of Structural Modifications on Reactivity

Modifying the structure of this compound can significantly alter its reactivity. The introduction of substituents on the central aromatic ring is a key strategy for tuning its electronic properties.

Aromatic Ring Substitution: The addition of electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring would decrease the basicity and nucleophilicity of the primary amine. Conversely, electron-donating groups (e.g., methoxy, methyl) would increase its electron density, making it a stronger base and a more reactive nucleophile. koreascience.kr This modulation of reactivity is critical in synthetic applications and in the development of bioactive molecules. Studies on substituted benzylamines as enzyme inhibitors have shown that the position and nature of substituents on the aromatic ring are crucial for biological activity. nih.gov

N-Alkylation/N-Acetylation: Modifying the nitrogen atoms directly impacts their reactivity. N-alkylation of the primary amine to a secondary or tertiary amine increases steric hindrance but can alter its role in hydrogen bonding. nih.gov Acetylation of the primary amine to form an amide drastically reduces its basicity and nucleophilicity due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. msu.edu

Influence on Reaction Selectivity: Structural features can direct the outcome of reactions. For example, in the photo-oxidation of benzylamine, the choice of catalyst can selectively lead to either benzonitrile (B105546) or N-benzylidenebenzylamine. rsc.org It is plausible that the ortho-pyrrolidinylmethyl substituent in the title compound could sterically or electronically influence the selectivity of such oxidation reactions.

Table 2: Predicted Effect of Structural Modifications on Reactivity

| Modification Type | Example Substituent | Predicted Effect on Primary Amine | Reference for Principle |

| Electron-Donating Group on Phenyl Ring | -OCH₃ | Increased Basicity/Nucleophilicity | msu.edukoreascience.kr |

| Electron-Withdrawing Group on Phenyl Ring | -NO₂ | Decreased Basicity/Nucleophilicity | msu.edukoreascience.kr |

| N-Acetylation | -COCH₃ | Greatly Decreased Basicity/Nucleophilicity | msu.edunih.gov |

| N-Alkylation | -CH₃ | Increased Steric Hindrance, Altered H-Bonding | nih.gov |

This table provides a general prediction based on established chemical principles.

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). By estimating the binding affinity and mode, docking can elucidate the molecular basis of a ligand's biological activity and is widely used in drug design to screen virtual libraries of compounds for potential therapeutic candidates.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility, structural stability, and dynamic behavior of molecules in various environments.

An exhaustive review of the literature found no published studies that have employed molecular dynamics simulations to perform a conformational analysis of 2-Pyrrolidin-1-ylmethyl-benzylamine. Consequently, there is no available data from MD simulations regarding its dynamic behavior, solvent interactions, or conformational landscape.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and properties of molecules. These methods can predict a wide range of molecular attributes, including optimized geometry, electrostatic potential, orbital energies, and chemical reactivity indices, which are fundamental to understanding a compound's intrinsic chemical nature.

A diligent search of the scientific literature for quantum chemical calculations performed on this compound did not yield any specific studies. As a result, there are no reported investigations into its electronic properties, such as HOMO-LUMO energy gaps, charge distribution, or reactivity descriptors derived from quantum mechanical methods.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, develop mathematical models that correlate variations in a compound's physicochemical properties with its observed activity, enabling the prediction of the potency of new analogs.

A comprehensive literature survey was performed to find any computational SAR or QSAR studies involving this compound or a closely related series of analogs. This search confirmed that there are no published reports detailing the derivation of a structure-activity relationship for this compound through computational methods. While SAR studies on various pyrrolidine-containing scaffolds exist, none specifically address the this compound framework. nih.gov

Applications in Catalysis and Non Biological Chemical Systems

2-Pyrrolidin-1-ylmethyl-benzylamine as a Ligand in Transition Metal Catalysis

The fundamental structure of this compound, featuring two nitrogen atoms with differing steric and electronic environments, makes it a prime candidate for a bidentate ligand in transition metal catalysis. The tertiary amine of the pyrrolidine (B122466) and the secondary amine of the benzyl (B1604629) group can coordinate to a metal center, forming a stable chelate ring that can influence the metal's reactivity and selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands play a crucial role in stabilizing the palladium catalyst and modulating its activity. The pyrrolidine and benzylamine (B48309) motifs are prevalent in successful ligands for various palladium-catalyzed reactions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, often employ nitrogen-containing ligands. While direct studies on this compound are scarce, the kinetic resolution of benzylamines has been achieved via palladium(II)-catalyzed C-H cross-coupling using chiral mono-N-protected α-amino-O-methyl-hydroxamic acid (MPAHA) ligands. nih.gov This highlights the compatibility of the benzylamine moiety in palladium-catalyzed transformations. Furthermore, tandem N-arylation/carboamination reactions catalyzed by palladium have been developed for the synthesis of N-aryl-2-benzyl pyrrolidines, demonstrating the utility of the pyrrolidine scaffold in complex catalytic cycles. researchgate.net

Based on these precedents, this compound could potentially serve as an effective ligand in similar cross-coupling reactions. The chelation of the ligand to the palladium center could enhance catalyst stability and influence the regioselectivity and efficiency of the transformation.

Table 1: Potential Palladium-Catalyzed Reactions Employing this compound as a Ligand

| Reaction Type | Substrates | Potential Role of the Ligand |

| Suzuki-Miyaura Coupling | Aryl halides/triflates + Arylboronic acids | Stabilize Pd(0) and Pd(II) intermediates, influence reductive elimination. |

| Heck Coupling | Aryl halides + Alkenes | Control regioselectivity, prevent catalyst decomposition. |

| Buchwald-Hartwig Amination | Aryl halides + Amines | Facilitate C-N bond formation, improve catalyst turnover. |

This table is predictive and based on the catalytic behavior of similar structural motifs.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for many organic transformations. Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with anilines and benzylamines has been shown to proceed in the presence of nickel perchlorate, leading to the synthesis of substituted pyrrolidin-2-ones. researchgate.net This indicates that the benzylamine functionality is well-tolerated and can participate in nickel-mediated reactions.

Given the ability of nitrogen-based ligands to modulate the reactivity of nickel catalysts, this compound could be explored as a ligand in nickel-catalyzed cross-coupling reactions, C-H functionalization, and cycloaddition reactions.

The pyrrolidine ring is a common scaffold in the design of chiral ligands for asymmetric catalysis. The synthesis of chiral derivatives of this compound could open avenues for its application in enantioselective transformations. For example, by starting with a chiral pyrrolidine derivative, a chiral version of the title compound could be synthesized. Such chiral ligands are highly sought after for asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, where the stereochemical outcome is controlled by the chiral environment around the metal center. The development of chiral guanidines, which share structural similarities in terms of their basicity and hydrogen-bonding capabilities, has led to significant advancements in organocatalysis and asymmetric metal catalysis.

Development of Pyrrolidinylmethyl-benzylamine Derivatives as Analytical Reagents

The structural features of this compound also suggest its potential for development into analytical reagents. The presence of two amine groups allows for derivatization to introduce chromophores or fluorophores, which are essential for spectrophotometric or fluorometric detection of metal ions or other analytes. The chelating ability of the molecule could be exploited for the selective complexation of specific metal ions, forming the basis for a colorimetric or fluorescent sensor.

Potential in Other Non-Biological Chemical Transformations

Beyond transition metal catalysis, the basic nature of the amine functionalities in this compound suggests its utility as an organocatalyst. Benzylamine itself has been used as a nucleophilic catalyst for the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. This reaction proceeds through conjugate addition, condensation, and elimination steps, facilitated by the amine. Similarly, this compound could potentially catalyze a range of organic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions, particularly where a bifunctional catalyst with both Brønsted base and Lewis base character is beneficial.

Future Research Perspectives and Emerging Directions

Novel Synthetic Methodologies and Process Optimization

While established routes to 2-Pyrrolidin-1-ylmethyl-benzylamine exist, future research will likely focus on the development of more efficient, sustainable, and scalable synthetic strategies. A key area of interest is the application of flow chemistry, which offers advantages in terms of reaction control, safety, and throughput. The optimization of reaction parameters, such as catalyst loading, temperature, and pressure, within a continuous flow system could lead to significant improvements in yield and purity.

Another promising direction is the exploration of biocatalysis. The use of enzymes, such as transaminases or imine reductases, could enable the stereoselective synthesis of chiral analogues of this compound, which is often challenging to achieve through traditional chemical methods. Research into the directed evolution of these enzymes could further enhance their substrate specificity and catalytic efficiency for this particular scaffold.

Furthermore, the principles of green chemistry are expected to play a more prominent role in the synthesis of this compound. This includes the use of environmentally benign solvents, the reduction of waste through atom-economical reactions, and the development of catalytic systems that can be easily recovered and recycled.

Advanced Analytical Tool Development for Complex Mixtures

The detection and quantification of this compound and its metabolites in complex biological or environmental matrices necessitate the development of more sensitive and selective analytical methods. Future research will likely focus on the hyphenation of advanced separation techniques with high-resolution mass spectrometry. For instance, the coupling of multidimensional liquid chromatography (LC-LC) with tandem mass spectrometry (MS/MS) could provide the necessary resolving power to separate the target analyte from interfering matrix components.

The development of novel sample preparation techniques is another critical area. The use of molecularly imprinted polymers (MIPs) as selective sorbents for solid-phase extraction (SPE) could significantly enhance the enrichment and clean-up of this compound from complex samples. Additionally, the exploration of microfluidic devices for automated sample processing and analysis holds promise for high-throughput screening applications.

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) represents another powerful tool for the analysis of polar and charged compounds like this compound, offering high separation efficiency and low sample consumption.

Computational Design of Functionalized Pyrrolidinylmethyl-benzylamine Analogues

Computational chemistry and molecular modeling are set to play a pivotal role in the rational design of novel this compound analogues with specific desired properties. Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of various substituted derivatives, providing insights into their potential reactivity and stability.

Quantitative structure-activity relationship (QSAR) studies will be instrumental in correlating the structural features of these analogues with their biological activity or other properties of interest. By building predictive models, researchers can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between this compound analogues and their potential biological targets, such as enzymes or receptors. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective compounds.

A summary of potential computational approaches is presented in the table below:

| Computational Method | Application in Analogue Design | Predicted Parameters |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Molecular orbital energies, electrostatic potential, bond dissociation energies |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for activity, toxicity, and pharmacokinetic properties |

| Molecular Dynamics (MD) Simulations | Investigation of ligand-receptor interactions and conformational dynamics | Binding affinities, interaction energies, conformational stability |

Exploration of Undiscovered Reactivity and Catalytic Potential

The unique structural features of this compound suggest that it may possess unexplored reactivity and catalytic capabilities. The presence of two nitrogen atoms with different basicities and steric environments could make it an interesting ligand for the stabilization of metal complexes. Future research could investigate the coordination chemistry of this compound with various transition metals, with the aim of developing novel catalysts for organic transformations.

For example, chiral derivatives of this compound could serve as ligands in asymmetric catalysis, enabling the enantioselective synthesis of valuable chemical intermediates. The pyrrolidine (B122466) nitrogen and the benzylamine (B48309) nitrogen could act as a bidentate ligand, creating a chiral environment around the metal center.

Furthermore, the reactivity of the benzyl (B1604629) C-H bonds could be exploited in C-H activation chemistry. The development of catalytic systems that can selectively functionalize these positions would open up new avenues for the synthesis of complex molecular architectures based on the this compound scaffold. The potential for this compound to act as an organocatalyst, for instance in Michael additions or aldol (B89426) reactions, also warrants investigation.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-Pyrrolidin-1-ylmethyl-benzylamine, and how are intermediates characterized?

Methodological Answer: A common approach involves nucleophilic substitution or reductive amination. For example, a modified procedure adapted from pyrrolidine-containing benzaldehyde synthesis () can be applied:

- Step 1 : React 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C under basic conditions (e.g., K₂CO₃).

- Step 2 : Reduce the resulting imine intermediate (e.g., via NaBH₄ or catalytic hydrogenation) to yield the benzylamine derivative.

- Characterization : Use H NMR (e.g., δ 3.30–3.33 ppm for pyrrolidine protons) and elemental analysis (N% ~7.5–8.0) to confirm purity and structure .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DMF with less polar solvents (e.g., toluene) to minimize side reactions like over-alkylation.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Microwave Assistance : Adopt microwave irradiation (e.g., 150°C for 1–2 hours) to accelerate reaction kinetics, as demonstrated in analogous pyrrolidine syntheses .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product efficiently.

Analytical Techniques for Structural Confirmation

Q. Q3. Which spectroscopic and computational methods are most reliable for confirming the stereochemistry and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze C NMR for carbonyl/amine signals and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities.

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and fragmentation patterns.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and compare with experimental UV-Vis data .

Data Contradiction Analysis in Pharmacological Studies

Q. Q4. How should researchers address contradictory findings in the biological activity of this compound derivatives?

Methodological Answer:

- Replication Studies : Reproduce assays under standardized conditions (e.g., cell lines, assay protocols) to isolate variables.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using PRISMA guidelines).

- Mechanistic Profiling : Use SAR (Structure-Activity Relationship) studies to differentiate between on-target and off-target effects .

Mechanistic Studies on Bioactivity

Q. Q5. What strategies can elucidate the mechanism of action of this compound in neurological targets?

Methodological Answer:

- Receptor Binding Assays : Conduct competitive binding studies (e.g., radioligand displacement) against dopamine or serotonin receptors.

- Kinetic Analysis : Use stopped-flow spectroscopy or SPR (Surface Plasmon Resonance) to measure binding kinetics.

- In Silico Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with neuronal transporters .

Stability and Degradation Profiling

Q. Q6. How can the hydrolytic stability of this compound be evaluated under physiological conditions?

Methodological Answer:

- pH-Dependent Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and oxidizing agents (H₂O₂) to identify degradation pathways.

- Stabilization : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrin complexes to enhance shelf life .

Advanced Applications in Drug Design

Q. Q7. How can this compound serve as a pharmacophore in CNS drug development?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) to enhance blood-brain barrier permeability.

- Prodrug Design : Mask the amine group with acetyl or carbamate moieties to improve bioavailability.

- In Vivo Testing : Use rodent models to assess pharmacokinetics (AUC, Cmax) and behavioral outcomes (e.g., forced swim test for antidepressants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.